molecular formula C20H19N3O2 B5400769 N-(2,6-dimethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

N-(2,6-dimethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

Cat. No.: B5400769
M. Wt: 333.4 g/mol
InChI Key: QIYLNJAQSAJAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide, also known as DPA-713, is a small molecule drug that has been extensively studied for its potential applications in the treatment of various diseases. This compound belongs to the class of pyridazinone derivatives and has been shown to have significant anti-inflammatory and neuroprotective properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is not yet fully understood, but it is believed to involve the inhibition of the translocator protein (TSPO), which is involved in the regulation of cellular metabolism and inflammation. By blocking the activity of TSPO, this compound is thought to reduce inflammation and protect against neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have significant anti-inflammatory and neuroprotective effects in various animal models of disease. In particular, this compound has been shown to reduce the production of pro-inflammatory cytokines and to protect against neuronal damage in models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,6-dimethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is its ability to selectively target the TSPO receptor, which is highly expressed in activated microglia and astrocytes. This makes it a promising candidate for the treatment of neuroinflammatory and neurodegenerative diseases. However, the limitations of this compound include its poor solubility in water and its potential toxicity at high doses.

Future Directions

Future research on N-(2,6-dimethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide should focus on further elucidating its mechanism of action and exploring its potential applications in the treatment of various diseases. In particular, more studies are needed to determine the optimal dosing and administration regimens for this compound, as well as its potential toxicity in humans. Additionally, the development of more effective and efficient synthesis methods for this compound could help to facilitate its use in future research and clinical applications.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide can be achieved through a multi-step process involving the condensation of 2,6-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent acetylation. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has been extensively studied for its potential applications in the treatment of various diseases, including neuroinflammation, neurodegenerative disorders, and cancer. In particular, this compound has been shown to have significant anti-inflammatory properties, which make it a promising candidate for the treatment of diseases such as multiple sclerosis and Alzheimer's disease.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-14-7-6-8-15(2)20(14)21-18(24)13-23-19(25)12-11-17(22-23)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYLNJAQSAJAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.